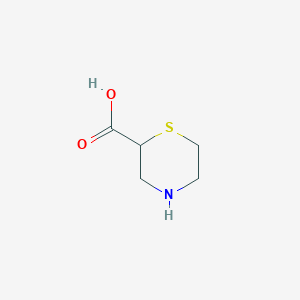

Thiomorpholine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOPRCUIYMBWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304192 | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134676-66-7 | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134676-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiomorpholine-2-carboxylic acid synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of Thiomorpholine-2-carboxylic Acid

Abstract

This compound is a crucial heterocyclic compound that serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Its structure, incorporating a thiomorpholine ring and a carboxylic acid group, offers multiple points for chemical modification, enabling the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its parent compound, thiomorpholine. It details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data in a structured format. Additionally, this guide includes visualizations of reaction pathways and experimental workflows using the DOT language to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis via Cyclization of Cysteine Derivatives

A common and stereospecific approach to synthesizing thiomorpholine-carboxylic acid derivatives involves the use of cysteine as a chiral starting material. The reaction of L-cysteine with various aldehydes can lead to the formation of thiazolidine-4-carboxylic acids.[1] A similar principle can be applied to form the six-membered thiomorpholine ring by reacting cysteine with a suitable dielectrophile.

Proposed Reaction Mechanism

The synthesis of the thiomorpholine ring from L-cysteine can be achieved through a tandem alkylation and cyclization process. The proposed mechanism involves the following steps:

-

Initial Alkylation: The highly nucleophilic thiol group of L-cysteine attacks one of the electrophilic centers of a 1,2-dihaloalkane (e.g., 1,2-dibromoethane). This forms an S-alkylated intermediate.

-

Intramolecular Cyclization: Under basic conditions, the amino group of the S-alkylated intermediate acts as a nucleophile and attacks the second electrophilic carbon, displacing the halide and forming the six-membered thiomorpholine ring.

Caption: Proposed reaction mechanism for the synthesis of this compound from L-cysteine.

General Experimental Protocol (Adapted from Thiazolidine Synthesis)

The following is a generalized protocol adapted from the synthesis of thiazolidine-4-carboxylic acids from L-cysteine[1].

-

Dissolution: Dissolve L-cysteine in a suitable solvent mixture, such as water and ethanol.

-

Addition of Dielectrophile: Add a stoichiometric equivalent of a 1,2-dihaloalkane (e.g., 1,2-dibromoethane) to the solution.

-

Base Addition and Cyclization: Slowly add a base (e.g., sodium bicarbonate or triethylamine) to the reaction mixture to facilitate the intramolecular cyclization.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Synthesis of the Thiomorpholine Core via Photochemical Thiol-Ene Reaction

A modern and efficient method for the synthesis of the parent thiomorpholine ring involves a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system.[2][3] This approach utilizes inexpensive and readily available starting materials.[2][4]

Reaction Mechanism

This synthesis proceeds in two main stages: a photochemical thiol-ene "click" reaction followed by a base-mediated cyclization.

-

Photochemical Thiol-Ene Reaction: This stage follows a free-radical mechanism.[3][4]

-

Initiation: UV irradiation, in the presence of a photocatalyst like 9-fluorenone, generates a thiyl radical from cysteamine.[2][4]

-

Propagation: The thiyl radical adds to an alkene (e.g., vinyl chloride), forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of cysteamine, regenerating the thiyl radical and forming the "half-mustard" intermediate.

-

Termination: The reaction is terminated by the combination of two radicals.

-

-

Base-Mediated Intramolecular Cyclization: The resulting "half-mustard" intermediate undergoes intramolecular cyclization, where the amine nitrogen displaces the chloride leaving group to form the thiomorpholine ring.[3][4]

Caption: Reaction mechanism for the photochemical synthesis of thiomorpholine.

Experimental Protocol (Continuous Flow Synthesis of Thiomorpholine)

The following protocol for the synthesis of thiomorpholine is based on a continuous flow setup.[2]

-

Preparation of Feed Solution: A solution of cysteamine hydrochloride (4 M) and 9-fluorenone (0.5 mol%) as a photocatalyst in methanol is prepared. Dissolution can be aided by sonication.[2]

-

Thiol-Ene Reaction: The liquid feed is pumped through a photoreactor (e.g., a coiled FEP tubing reactor) irradiated with UV LEDs. Vinyl chloride gas is introduced into the stream. The reaction is typically run at room temperature.

-

Cyclization: The output from the photoreactor, containing the intermediate, is mixed with a base stream (e.g., N,N-diisopropylethylamine - DIPEA).[4] This mixture then flows through a heated residence time unit (e.g., a heated coil) to facilitate the cyclization.

-

Work-up and Purification: The resulting solution containing thiomorpholine is collected. The product can be isolated and purified by distillation.

Caption: Experimental workflow for the continuous synthesis of thiomorpholine.

Quantitative Data

The following table summarizes the quantitative data for the continuous flow synthesis of thiomorpholine.[2]

| Parameter | Value | Reference |

| Cysteamine HCl Concentration | 4 M | [2] |

| Photocatalyst (9-Fluorenone) | 0.5 mol% | [2] |

| Intermediate Yield | Quantitative | [2] |

| Base for Cyclization | DIPEA (2 equiv.) | [3][4] |

| Cyclization Temperature | 100 °C | [2] |

| Cyclization Time | 5 min | [2] |

| Overall Isolated Yield | 54% | [2] |

| Throughput | 1.8 g/h | [2] |

Synthesis of Thiomorpholine from Diethanolamine

Another established route to the parent thiomorpholine involves the transformation of diethanolamine.[3] This method typically involves the generation of an amino-mustard species, which is then cyclized using a sulfur source.[3][5]

Reaction Mechanism

-

Acylation/Activation: Diethanolamine is reacted with a reagent like methanesulfonyl chloride or thionyl chloride to convert the hydroxyl groups into better leaving groups.[5]

-

Cyclization with Sulfide: The activated intermediate is then reacted with a sulfide source, such as sodium sulfide. The sulfide displaces the leaving groups in a double nucleophilic substitution to form the thiomorpholine ring.[3][5]

Conclusion

The synthesis of this compound and its parent heterocycle can be accomplished through several distinct pathways. The choice of synthetic route depends on factors such as the desired stereochemistry, scale of production, and availability of starting materials. The cyclization of L-cysteine derivatives offers a direct route to chiral this compound. For the synthesis of the core thiomorpholine structure, the continuous flow photochemical thiol-ene reaction represents a modern, efficient, and scalable method. These methodologies provide a robust toolkit for chemists to access this important class of compounds for applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|RUO [benchchem.com]

- 5. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Thiomorpholine-2-carboxylic acid: Characterization, Properties, and Applications

Abstract: Thiomorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a saturated six-membered ring containing both sulfur and nitrogen, its unique structural and physicochemical properties make it a valuable scaffold for creating novel bioactive molecules. This technical guide provides a comprehensive overview of the characterization, properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways to facilitate a deeper understanding of this versatile compound.

Introduction

The Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which feature at least one non-carbon atom within a cyclic framework, are a cornerstone of modern medicinal chemistry.[1] The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into cyclic structures imparts unique physicochemical properties, such as modulated solubility, lipophilicity, and metabolic stability.[1] These properties are critical for optimizing drug-receptor interactions and overall pharmacokinetic profiles. Consequently, heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and biologically active agents.[2][3]

The Thiomorpholine Ring as a Privileged Structure

The thiomorpholine ring, a sulfur-containing analog of morpholine, is recognized as a "privileged scaffold" in drug design.[2][4] This designation stems from its presence in numerous compounds exhibiting a wide range of biological activities.[2][3] The replacement of morpholine's oxygen with a sulfur atom increases the molecule's lipophilicity and introduces a "metabolically soft spot," as the sulfur can be oxidized to a sulfoxide or a sulfone.[1] This metabolic potential can be strategically exploited in prodrug design. Derivatives of the thiomorpholine core have demonstrated antimalarial, antibiotic, antioxidant, hypolipidemic, and anticancer activities.[2][5][6][7]

Overview of this compound

This compound is a key derivative of the thiomorpholine family, featuring a carboxylic acid group at the 2-position of the ring. This functional group provides a convenient attachment point for chemical modification, making the molecule an essential building block for synthesizing diverse libraries of compounds for drug screening.[1] Its structure includes a chiral center at the C2 position, meaning stereochemistry is a critical factor in its synthesis and biological interactions.[1][8]

Physicochemical and Structural Characterization

Chemical Structure and Properties

This compound possesses a saturated heterocyclic ring that typically adopts a chair conformation.[8] The presence of both a secondary amine and a carboxylic acid group makes it amphoteric.

Table 1: Physicochemical and Computational Properties

| Property | Value | Reference(s) |

|---|---|---|

| Identifiers | ||

| CAS Number | 134676-66-7, 134676-16-7 | [1][9] |

| Molecular Formula | C₅H₉NO₂S | [8][9] |

| Molecular Weight | 147.20 g/mol | [1][8] |

| Physicochemical Data | ||

| Solubility | Soluble in polar solvents (e.g., water, DMSO) | [8] |

| Computational Data ((R)-isomer) | ||

| TPSA (Topological Polar Surface Area) | 49.33 Ų | [10] |

| LogP | -0.224 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| Hydrogen Bond Donors | 2 | [10] |

| Rotatable Bonds | 1 |[10] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Table 2: Key Spectroscopic Data

| Spectroscopic Method | Feature | Typical Range / Observation | Reference(s) |

|---|---|---|---|

| IR Spectroscopy | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (very broad) | [11][12] |

| C=O stretch (carboxylic acid) | 1760-1690 cm⁻¹ (strong) | [11][12] | |

| C-O stretch | 1320-1210 cm⁻¹ | [11] | |

| ¹H NMR Spectroscopy | -COOH proton | 10-12 ppm (broad singlet) | [13] |

| ¹³C NMR Spectroscopy | Carbonyl carbon (-COOH) | 160-180 ppm |[13] |

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxylic acid group. A very broad absorption band from 3300-2500 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded dimer, while a strong, sharp peak between 1760-1690 cm⁻¹ corresponds to the C=O carbonyl stretch.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxyl group is highly deshielded, typically appearing as a broad singlet between 10-12 ppm.[13] In ¹³C NMR, the carbonyl carbon gives a characteristic signal in the 160-180 ppm range.[13]

-

Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry is a key identifier. Under electron ionization, a common fragmentation involves the loss of the carboxyl group, leading to the formation of an acylium ion or other characteristic fragments.[14][15][16]

Synthesis and Chemical Reactivity

Key Synthetic Routes

Several synthetic strategies have been developed to produce the thiomorpholine core and its derivatives. A prominent method involves a continuous flow process combining a photochemical thiol-ene reaction with a base-mediated cyclization.[1] Stereoselective syntheses are crucial for producing enantiomerically pure compounds and often employ polymer-supported techniques starting from protected amino acids like cysteine.[1][17]

Chemical Reactivity and Derivatization

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold.[1]

-

Reactions at the Carboxylic Acid Moiety: The carboxylic acid group is a prime site for derivatization. It can be converted into more reactive acyl chlorides to facilitate the formation of amides and esters, allowing for its incorporation into peptides or other larger molecules.[1]

-

Reactions Involving the Thiomorpholine Ring:

-

Sulfur Oxidation: The thioether sulfur atom can be selectively oxidized to form a sulfoxide or a sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂).[1] This modification significantly alters the polarity and hydrogen bonding capacity of the molecule.

-

N-Alkylation and N-Acylation: The secondary amine in the ring can be readily alkylated with alkyl halides or acylated to form a wide range of N-substituted derivatives, which has been a key strategy for developing compounds with specific biological activities.[1]

-

Biological Activity and Applications in Research

Role as a Building Block in Medicinal Chemistry

This compound is a crucial starting material for generating novel therapeutic agents. Its derivatives have shown promise in a variety of disease areas, including cancer, infectious diseases, and metabolic disorders.[2][7] For example, N-azole substituted thiomorpholine derivatives have been investigated for their cytotoxic potential against lung and cervical cancer cell lines.[1][7]

Bioactivation and Cytotoxicity Pathway

Studies on the closely related analog, L-thiomorpholine-3-carboxylic acid (L-TMC), have provided insight into a potential bioactivation mechanism that may be relevant to other thiomorpholine derivatives. In rat kidney cells, L-TMC exhibits cytotoxicity after being metabolized by the enzyme L-amino acid oxidase (LAAO).[1][18] LAAO catalyzes the oxidative deamination of the L-amino acid, which generates a reactive imine intermediate and hydrogen peroxide.[18][19][20] This process can lead to oxidative stress and cell death. The cytotoxicity can be inhibited by substrates of LAAO, such as L-alpha-hydroxyisocaproic acid, or by blocking cellular uptake with anion transport inhibitors like probenecid.[8][18]

Experimental Protocols

Protocol: Synthesis of Thiomorpholine Core via Photochemical Thiol-ene Reaction

This protocol is based on a continuous flow procedure for the parent thiomorpholine scaffold, which can be adapted for derivatives.[21]

-

Preparation of Feed Solution: Dissolve cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in a suitable solvent such as methanol.

-

Photochemical Reaction: Pump the liquid feed solution into a continuous flow photoreactor. Introduce a gaseous alkene (e.g., vinyl chloride) into the reactor. Irradiate the mixture with an appropriate light source (e.g., UV LEDs) to initiate the thiol-ene reaction, forming the half-mustard intermediate.

-

Cyclization: Direct the output from the photoreactor into a heated residence time unit (e.g., a coil). Introduce a non-nucleophilic base (e.g., DIPEA) to mediate the intramolecular cyclization.

-

Work-up and Purification: Collect the output from the cyclization reactor. The product can be isolated and purified using standard techniques such as distillation or chromatography.

Protocol: Stereoselective Polymer-Supported Synthesis

This conceptual protocol is based on methods for synthesizing related chiral morpholine and thiomorpholine derivatives.[1][17]

-

Resin Loading: Immobilize a protected cysteine derivative, such as Fmoc-Cys(Trt)-OH, onto a solid support resin.

-

N-Alkylation/Acylation: Following Fmoc deprotection, perform N-alkylation or N-acylation on the free amine of the immobilized cysteine.

-

Cyclization and Cleavage: Treat the resin-bound intermediate with a cleavage cocktail, often containing trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane in the cocktail can facilitate cyclization and concomitant reduction to yield the stereochemically defined this compound.

-

Purification: Purify the cleaved product from the resin and cleavage byproducts, typically using preparative HPLC.

Protocol: Oxidation of the Sulfur Atom to Sulfone

This protocol describes the oxidation of the thioether in the thiomorpholine ring.[1]

-

Reaction Setup: Dissolve the this compound derivative in a suitable solvent.

-

Addition of Oxidant: Add a common oxidizing agent, such as 30% hydrogen peroxide, to the solution. The reaction may be catalyzed by a metal complex.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to observe the conversion of the starting material to the sulfoxide and subsequently to the sulfone.

-

Isolation: Upon completion, quench any remaining oxidant and isolate the product using standard work-up and purification procedures.

Safety and Handling

This compound and its derivatives are intended for research use only.[1] Standard laboratory safety precautions should be followed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][22] Avoid inhaling dust or vapors.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][22] Some derivatives may be air-sensitive and require storage under an inert gas.[22]

-

Spills: In case of a spill, contain the material and clean up using an inert absorbent material.[4] Prevent entry into drains or waterways.[4][22]

Conclusion

This compound stands out as a versatile and valuable building block in the field of medicinal chemistry. Its unique combination of a privileged heterocyclic scaffold and a reactive carboxylic acid handle enables the synthesis of a vast chemical space for drug discovery. The insights into its synthesis, reactivity, and potential biological mechanisms, including metabolic activation, provide a solid foundation for researchers. Future research imperatives include the development of more efficient and sustainable synthetic routes and the continued exploration of its derivatives as novel therapeutic agents against a wide range of diseases.[1]

References

- 1. This compound|RUO [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2R)-Thiomorpholine-2-carboxylic acid () for sale [vulcanchem.com]

- 9. scbt.com [scbt.com]

- 10. chemscene.com [chemscene.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

- 17. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 20. Frontiers | Structure–Function Studies and Mechanism of Action of Snake Venom L-Amino Acid Oxidases [frontiersin.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Thiomorpholine - Safety Data Sheet [chemicalbook.com]

Crystal Structure Analysis of Thiomorpholine-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Its structural conformation and intermolecular interactions are crucial for understanding its biological activity and for the rational design of new derivatives. This technical guide provides a summary of the available structural and physicochemical data for this compound. While a complete, publicly available crystal structure analysis with detailed crystallographic data was not identified in the course of this review, this document outlines the standard experimental protocols for such an analysis and presents related data in the requested format.

Introduction

This compound, a sulfur-containing analog of morpholine-2-carboxylic acid, possesses a unique three-dimensional structure that influences its interaction with biological targets. The thiomorpholine ring typically adopts a chair conformation[1][2]. The presence of a carboxylic acid group and a secondary amine within the structure allows for a variety of chemical modifications, making it a valuable building block in the synthesis of complex molecules[3]. Understanding the precise solid-state conformation, including bond lengths, bond angles, and intermolecular hydrogen bonding networks, through single-crystal X-ray diffraction is essential for structure-activity relationship (SAR) studies and for the development of new pharmaceuticals.

Physicochemical and Spectroscopic Data

While detailed crystallographic data is not publicly available, various physicochemical and spectroscopic properties have been reported. This information is crucial for the synthesis, purification, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂S | [4][5] |

| Molecular Weight | 147.19 g/mol | [4][5] |

| CAS Number | 134676-16-7 | [4][5] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar solvents (e.g., water, DMSO) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Description | Reference |

| ¹H NMR | Provides information on the proton environments within the molecule, aiding in structural confirmation. | [3] |

| ¹³C NMR | Complements ¹H NMR for the confirmation of the carbon skeleton. | [3] |

| Mass Spectrometry | Used to determine the molecular weight and elemental composition of the compound. | [3] |

Experimental Protocols

The determination of the crystal structure of this compound would follow a standard procedure involving synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis of this compound

Several synthetic routes to the thiomorpholine core have been described. A common approach involves the cyclization of a suitable precursor. For instance, (2R)-Thiomorpholine-2-carboxylic acid can be synthesized via the cyclization of S-(2-Chloroethyl)-L-cysteine[2].

A general synthetic workflow is depicted below:

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

-

Method: Slow evaporation of a saturated solution is a common technique.

-

Solvents: A range of polar solvents in which the compound has moderate solubility should be screened. Ethanol/water mixtures have been suggested for recrystallization[2].

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture, with gentle heating if necessary.

-

Allow the solution to cool slowly to room temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Monitor for the formation of well-defined single crystals.

-

Single-Crystal X-ray Diffraction

This technique would provide the definitive three-dimensional structure of the molecule in the solid state.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial crystal structure is solved using methods such as direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

Predicted Structural Features

Based on the known chemistry of similar compounds, the following structural features would be anticipated from a crystal structure analysis of this compound:

-

Conformation: The thiomorpholine ring is expected to adopt a chair conformation[1][2].

-

Intermolecular Interactions: The carboxylic acid and secondary amine functionalities are likely to participate in a network of intermolecular hydrogen bonds, which would be crucial in stabilizing the crystal packing[3].

-

Stereochemistry: For chiral versions of the molecule, such as (2R)-Thiomorpholine-2-carboxylic acid, the absolute configuration would be confirmed[2].

Relevance in Drug Development

The structural information obtained from crystal structure analysis is invaluable in drug development. For instance, understanding the conformation of this compound can aid in the design of derivatives that fit into the active site of a target enzyme. The compound serves as a tool to investigate enzyme kinetics and inhibition[2].

A hypothetical signaling pathway where a derivative of this compound might act as an inhibitor is illustrated below.

Conclusion

While the complete crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of its known properties and the standard methodologies for its structural elucidation. A definitive single-crystal X-ray diffraction study would be a valuable contribution to the field, providing crucial data for medicinal chemists and drug development professionals working with this important heterocyclic scaffold. Further research is warranted to obtain and publish this fundamental structural information.

References

The Thiomorpholine-2-Carboxylic Acid Scaffold: A Technical Guide for Medicinal Chemists

Introduction

The thiomorpholine-2-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. As a sulfur-containing analog of morpholine, the thiomorpholine ring system offers unique characteristics, including increased lipophilicity and a "metabolically soft spot" at the sulfur atom, which can undergo oxidation to the corresponding sulfoxide and sulfone.[1] This inherent tunability, combined with the carboxylic acid handle for further derivatization, makes it a valuable building block in the design of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives for researchers and drug development professionals.

Physicochemical Properties and Stereochemistry

(2R)-Thiomorpholine-2-carboxylic acid (C₅H₉NO₂S) has a molecular weight of 147.19 g/mol .[2] The thiomorpholine ring typically adopts a chair conformation. The carboxylic acid group enhances water solubility and provides a key interaction point for hydrogen bonding with biological targets.[2] The stereochemistry at the C2 position is crucial for biological activity, and stereoselective synthetic methods are often employed to ensure enantiomeric purity.[2]

Synthesis of the this compound Scaffold

The construction of the thiomorpholine ring is the foundational step in the synthesis of its derivatives. Several methodologies have been developed, ranging from classical cyclization reactions to modern continuous flow processes.[1][3]

A common approach involves the cyclization of cysteine derivatives. For instance, S-(2-chloroethyl)-L-cysteine can undergo intramolecular cyclization to form the thiomorpholine ring.[2] Another versatile method is the photochemical thiol-ene reaction between cysteamine and an alkene equivalent, followed by a base-mediated intramolecular cyclization.[1][3]

Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine

This protocol is adapted from a telescoped photochemical thiol-ene reaction and cyclization sequence.[3][4]

Materials:

-

Cysteamine hydrochloride

-

Vinyl chloride

-

9-Fluorenone (photocatalyst)

-

Methanol (solvent)

-

Diisopropylethylamine (DIPEA) (base)

-

Continuous flow reactor setup with a photochemical reactor module and a heated reactor module

-

Syringe pumps

-

Back pressure regulator

Procedure:

-

Prepare a 4 M solution of cysteamine hydrochloride and 0.5 mol % 9-fluorenone in methanol.

-

Introduce the solution into the photochemical flow reactor.

-

Simultaneously, introduce vinyl chloride into the reactor.

-

Irradiate the reaction mixture with an appropriate light source (e.g., 365 nm LED) to initiate the thiol-ene reaction, forming the S-(2-chloroethyl)cysteamine intermediate.

-

The output from the photochemical reactor is then mixed with 2 equivalents of DIPEA.

-

This mixture is directed into a heated flow reactor at 100°C to facilitate the base-mediated cyclization to thiomorpholine.

-

The product stream is collected after passing through a back pressure regulator.

-

Purification of the resulting thiomorpholine can be achieved by distillation.[4]

Derivatization Strategies

The this compound scaffold offers multiple points for chemical modification:

-

N-Substitution: The secondary amine in the ring can be readily N-alkylated, N-acylated, or N-sulfonylated to introduce a wide variety of substituents.[1]

-

Carboxylic Acid Functionalization: The carboxylic acid group can be converted to amides, esters, or other functional groups to modulate the compound's properties and interactions with biological targets.[1]

-

Sulfur Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide, which significantly alters the polarity and hydrogen bonding capacity of the molecule.[1]

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Thiomorpholine-based compounds have emerged as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes.[5][6] DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating glucose-dependent insulin secretion.[5] Inhibition of DPP-IV prolongs the action of these incretins, leading to improved glycemic control.[5] The thiomorpholine core can act as a proline isostere, fitting into the active site of the enzyme.[1]

Signaling Pathway of DPP-IV Inhibition

References

- 1. This compound|RUO [benchchem.com]

- 2. (2R)-Thiomorpholine-2-carboxylic acid () for sale [vulcanchem.com]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. jchemrev.com [jchemrev.com]

Physicochemical properties of Thiomorpholine-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of Thiomorpholine-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a six-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid group at the 2-position. This scaffold is a derivative of thiomorpholine, a sulfur analog of morpholine, and is recognized as a privileged structure in medicinal chemistry.[1][2] The presence of the thiomorpholine ring and the carboxylic acid functional group makes it a versatile building block for the synthesis of novel bioactive molecules.[3] Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antimalarial, antioxidant, and hypolipidemic properties.[2][4] This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological pathways associated with this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The carboxylic acid group enhances water solubility, while the thiomorpholine ring contributes to its overall structural and electronic characteristics.[1] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂S | [3][5][6] |

| Molecular Weight | 147.20 g/mol | [3][6] |

| LogP (Octanol-Water Partition Coefficient) | -0.224 | [6] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

| pKa (Predicted) | ~2.09 (for the 3-carboxylic acid isomer) | [7] |

| Solubility | Soluble in polar solvents (e.g., water, DMSO) | [1] |

| Boiling Point | No data available (Parent compound thiomorpholine: 169 °C) | [8] |

| Melting Point | No data available (Thiomorpholine-3-carboxylic acid: 270-278 °C) | [7] |

Experimental Protocols

Synthesis

Several methods for the synthesis of the thiomorpholine core and its derivatives have been developed. A modern and efficient approach is the continuous flow synthesis of the parent compound, thiomorpholine, which can be adapted for the synthesis of its carboxylic acid derivatives.

Protocol: Telescoped Photochemical Thiol-ene Reaction and Cyclization for Thiomorpholine Synthesis [9]

This method utilizes a two-step telescoped continuous flow process starting from inexpensive materials.

-

Preparation of the Liquid Feed: A solution is prepared by dissolving cysteamine hydrochloride (0.4 mol), a photocatalyst such as 9-fluorenone (0.5 mol%), and an internal standard in methanol in a volumetric flask, with dissolution aided by sonication.

-

Photochemical Thiol-ene Reaction: The liquid feed is pumped through a continuous flow photoreactor. Vinyl chloride gas is introduced into the reactor. UV irradiation initiates a photochemical thiol-ene "click" reaction, proceeding via a free-radical mechanism to quantitatively yield the S-(2-chloroethyl)cysteamine intermediate.

-

Base-Mediated Cyclization: The output from the photoreactor, containing the intermediate, is then mixed with a base (e.g., sodium hydroxide) in a heated residence time unit (e.g., a coil immersed in an ultrasonic bath at 76-78 °C). The base mediates an intramolecular cyclization to form the thiomorpholine ring.

-

Work-up and Isolation: The output of the cyclization reaction is collected. The product is then isolated and purified, typically through extraction and distillation, to yield pure thiomorpholine.

A stereoselective synthesis for thiomorpholine-3-carboxylic acid derivatives has also been reported using a polymer-supported method starting from immobilized Fmoc-Cys(Trt)-OH, which involves solid-phase synthesis of an N-alkyl intermediate followed by cleavage from the resin.[10]

Analysis

The characterization and quality control of this compound and its derivatives typically involve a combination of spectroscopic and chromatographic techniques.

General Analytical Workflow:

-

Structural Confirmation (NMR Spectroscopy): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized compound. Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O), and the resulting spectra provide information about the connectivity and chemical environment of the atoms.

-

Purity and Molecular Weight Determination (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to assess the purity of the sample and confirm its molecular weight. The sample is separated on a C18 reversed-phase column, and the eluent is analyzed by a mass spectrometer. High-Resolution Mass Spectrometry (HRMS) can be used for highly accurate mass determination to confirm the elemental composition.[3]

-

Enantiomeric Purity (Chiral HPLC): For stereoselective syntheses, Chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric purity of the final product.[1] This technique separates the different stereoisomers, allowing for their quantification.

Biological Activity and Signaling Pathways

Thiomorpholine-containing compounds are known for their diverse biological activities.[2][4] While specific signaling pathways for this compound are not extensively detailed, studies on closely related analogs provide insight into its potential mechanisms of action.

(2R)-Thiomorpholine-2-carboxylic acid has been shown to exhibit time- and concentration-dependent cytotoxicity in renal cells.[1] This toxicity is reduced by probenecid, an inhibitor of renal anion transport, which suggests that the compound's cytotoxic effects are dependent on its active uptake into cells.[1]

A key bioactivation pathway has been identified for the related compound, L-thiomorpholine-3-carboxylic acid (L-TMC). This pathway involves the enzyme L-amino acid oxidase (LAAO), which is present in tissues such as the kidney. LAAO catalyzes the oxidative deamination of L-TMC to form a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[11] This imine is cytotoxic and is believed to be a key player in the nephrotoxicity observed with related compounds.[11]

References

- 1. (2R)-Thiomorpholine-2-carboxylic acid () for sale [vulcanchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. This compound|RUO [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. 20960-92-3 CAS MSDS (Thiomorpholine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Thiomorpholine-2-Carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] While much of the research has focused on modifications at the nitrogen atom, derivatization of the carboxylic acid moiety at the 2-position presents a compelling and underexplored avenue for the development of novel therapeutics. This technical guide provides an in-depth analysis of the known and potential biological activities of thiomorpholine-2-carboxylic acid derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to the this compound Scaffold

The thiomorpholine ring is a privileged scaffold in drug discovery, offering a unique combination of physicochemical properties.[2] The substitution of the oxygen atom in the analogous morpholine structure with sulfur alters the ring's size, lipophilicity, and metabolic stability, providing medicinal chemists with a versatile tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The carboxylic acid group at the 2-position serves as a convenient handle for a variety of chemical modifications, including the formation of amides, esters, and other derivatives, allowing for the creation of diverse chemical libraries for biological screening.[3]

Biological Activities of Thiomorpholine Derivatives

While research specifically focused on this compound derivatives is nascent, the broader class of thiomorpholine compounds has demonstrated a wide spectrum of biological activities. These findings provide a strong rationale for the exploration of derivatives at the 2-position. Key activities associated with the thiomorpholine scaffold include:

-

Anticancer Activity: Thiomorpholine derivatives have shown promise as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanisms often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2]

-

Antimicrobial Activity: The thiomorpholine nucleus is a component of novel antibacterial agents. For instance, S-oxide and S,S-dioxide thiomorpholine phenyloxazolidinones have been identified as potent leads with enhanced activity against respiratory pathogens.[5]

-

Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce levels of triglycerides, total cholesterol, and low-density lipoproteins in preclinical models.[6] The potential mechanism for the hypolipidemic action may involve the inhibition of squalene synthase.[1][6]

-

Enzyme Inhibition: The structural similarity of the thiomorpholine scaffold to proline allows its derivatives to act as mimics of natural enzyme substrates. This has been effectively demonstrated in the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis, making these compounds potential candidates for the treatment of type 2 diabetes.[3]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for various thiomorpholine derivatives. It is important to note that this data is primarily for N-substituted thiomorpholines, as there is a limited amount of published data specifically on this compound derivatives. This information, however, provides a valuable benchmark for the potential potency of this class of compounds.

Table 1: Anticancer Activity of N-Azole Substituted Thiomorpholine Derivatives [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| Thiazolyl thiomorpholine 10c | A549 (Lung Carcinoma) | 10.1 |

| Thiazolyl thiomorpholine 10c | HeLa (Cervical Cancer) | 30.0 |

Table 2: Antioxidant Activity of Thiomorpholine Derivatives [6]

| Compound | Assay | IC50 (µM) |

| N-substituted thiomorpholine | Ferrous/ascorbate-induced lipid peroxidation | As low as 7.5 |

Table 3: DPP-IV Inhibitory Activity of N-Acyl-Thiomorpholine Derivatives [3]

| Compound | Acyl Group | IC50 (µmol/L) |

| 16a | 2-Amino-3-methyl-butyryl | 6.93 |

| 16b | 2-Amino-3-phenyl-propionyl | 6.29 |

| 16c | 2-Amino-4-methyl-pentanoyl | 3.40 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide standardized protocols for key in vitro assays relevant to the biological evaluation of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: General workflow for the screening of novel derivatives.

Caption: Key structural components influencing biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. The diverse biological activities associated with the broader class of thiomorpholine derivatives provide a strong impetus for the synthesis and evaluation of libraries of amides, esters, and other derivatives at the 2-position. Future research should focus on systematic structure-activity relationship (SAR) studies to elucidate the key structural features required for potent and selective activity against various biological targets. In-depth mechanistic studies will also be crucial to understand how these novel compounds exert their effects at a molecular level. The continued exploration of this versatile scaffold holds the potential to deliver next-generation therapeutics for a range of diseases.

References

- 1. jchemrev.com [jchemrev.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound|RUO [benchchem.com]

- 4. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Thiomorpholine-2-carboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry. As a sulfur-containing analog of morpholine-2-carboxylic acid, its unique structural and physicochemical properties make it a valuable scaffold for the development of novel therapeutic agents. The thiomorpholine ring system is recognized as a privileged structure, appearing in a wide array of compounds with diverse biological activities, including antibacterial, antioxidant, and hypolipidemic properties.[1] The sulfur atom provides a "metabolically soft spot," allowing for oxidative metabolism that can modulate the compound's polarity, solubility, and interaction with biological targets.[1] This guide provides a comprehensive overview of the historical synthesis, key chemical transformations, and biological significance of this compound, offering valuable insights for its application in modern drug discovery and development.

Discovery and Historical Context

While a singular discovery paper for this compound is not prominent in the literature, its conceptual origins are intrinsically linked to the study of cysteine analogs and sulfur mustards in the mid-20th century. The foundational synthesis strategy involves the intramolecular cyclization of S-(2-haloethyl)-L-cysteine derivatives. Research into the metabolites of dihaloethanes led to the investigation of these cysteine analogs, where the formation of a cyclic thiomorpholine structure was identified as a key chemical transformation occurring under alkaline conditions.[2] This cyclization pathway represents the classical and historical approach to the synthesis of the thiomorpholine-carboxylic acid scaffold.

Modern synthetic interest is driven by the incorporation of the thiomorpholine moiety into advanced pharmaceutical candidates. For example, the thiomorpholine ring is a key component of the oxazolidinone antibiotic sutezolid, a promising treatment for multidrug-resistant tuberculosis.[3]

Physicochemical and Quantitative Data

The structural features of this compound—a chiral center at C2, a secondary amine, a thioether, and a carboxylic acid—confer upon it a unique set of properties that are advantageous for drug design. The thiomorpholine ring typically adopts a stable chair conformation.[4] The carboxylic acid group enhances water solubility and provides a key handle for derivatization.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂S | [5][6][7] |

| Molecular Weight | 147.20 g/mol | [5][6][7] |

| CAS Number | 134676-66-7 | [1][5][7] |

| Appearance | White to off-white solid (typical) | |

| Solubility | Soluble in polar solvents (e.g., water, DMSO) | [4] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [6] |

| logP (calculated) | -0.224 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Experimental Protocols

Historical Synthesis: Intramolecular Cyclization

The classical synthesis of the thiomorpholine-carboxylic acid scaffold involves a two-step process starting from L-cysteine: S-alkylation with a 1,2-dihaloethane followed by a base-mediated intramolecular cyclization.

Caption: Historical synthesis via S-alkylation and cyclization.

Experimental Protocol: Representative Cyclization

This protocol is based on the established chemical pathway for the cyclization of S-(2-haloethyl)-L-cysteine analogs.[2]

-

Preparation of S-(2-chloroethyl)-L-cysteine: L-cysteine is dissolved in an aqueous basic solution (e.g., 2M NaOH). 1,2-dichloroethane is added, and the biphasic mixture is stirred vigorously at room temperature for 12-24 hours. The aqueous layer is then acidified (e.g., with HCl) to precipitate the S-(2-chloroethyl)-L-cysteine intermediate, which is isolated by filtration, washed with cold water, and dried.

-

Intramolecular Cyclization: The S-(2-chloroethyl)-L-cysteine intermediate is suspended in an aqueous solution, and the pH is adjusted to approximately 10.0 with a base (e.g., 2M NaOH).

-

The solution is heated to reflux (approx. 100 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., 1M HCl). The target compound, this compound, can be purified from the resulting solution by ion-exchange chromatography or by crystallization after removal of inorganic salts.

Modern Synthetic Approaches

While the classical cyclization remains relevant, modern methods focus on improving efficiency, scalability, and environmental impact. For the parent thiomorpholine scaffold, photochemical thiol-ene reactions in continuous flow systems have been developed, reacting cysteamine with vinyl chloride to generate the key intermediate for cyclization.[3][8] These methods offer high yields and throughput, highlighting a direction for future large-scale production of derivatives.[3]

Key Chemical Reactions and Derivatization

This compound offers three primary sites for chemical modification: the sulfur atom, the nitrogen atom, and the carboxylic acid group. This versatility makes it a highly valuable building block.

Caption: Key derivatization pathways for the core scaffold.

Sulfur Oxidation

The thioether can be selectively oxidized to the corresponding sulfoxide or further to the sulfone. This modification significantly increases the polarity and hydrogen bonding capacity of the molecule.[5]

Experimental Protocol: Oxidation to Sulfone

This protocol is adapted from general procedures for the oxidation of thioethers to sulfones.[5]

-

Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an excess of hydrogen peroxide (30% aqueous solution, 2.2-3.0 equivalents) dropwise, maintaining the low temperature. The reaction can be catalyzed by a metal complex if necessary.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours until TLC or LC-MS analysis shows complete consumption of the starting material and sulfoxide intermediate.

-

Workup and Purification: The reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide. The solvent is removed under reduced pressure, and the resulting solid residue is purified by recrystallization or chromatography to yield the thiomorpholine-1,1-dioxide-2-carboxylic acid.

Nitrogen Functionalization

The secondary amine is readily functionalized via N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides, allowing for the introduction of a wide variety of substituents to modulate biological activity.[5]

Experimental Protocol: N-Alkylation

-

Dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF or DMSO.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the solution.

-

Add the alkyl halide (e.g., benzyl bromide, methyl iodide; 1.1 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours.

-

Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Biological Activity and Mechanism of Action

Studies on thiomorpholine-carboxylic acid analogs, particularly the closely related L-thiomorpholine-3-carboxylic acid (L-TMC), have revealed a distinct mechanism of cytotoxicity mediated by enzymatic bioactivation.[4]

Bioactivation by L-amino Acid Oxidase (LAAO)

In renal cells, L-TMC exhibits time- and concentration-dependent cytotoxicity. This toxicity is not caused by the compound itself but by its metabolic product. The enzyme L-amino acid oxidase (LAAO), present in rat kidney cytosol, catalyzes the stereospecific oxidative deamination of the L-amino acid. This reaction proceeds through a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is the ultimate cytotoxic species. The formation of this imine can be inhibited by substrates for LAAO, confirming the enzyme's central role in the bioactivation pathway.

References

- 1. THIOMORPHOLINE-2-CARBOXYLICACID | 134676-16-7 [chemicalbook.com]

- 2. The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. (2R)-Thiomorpholine-2-carboxylic acid () for sale [vulcanchem.com]

- 5. This compound|RUO [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for Thiomorpholine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

Thiomorpholine and its derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Thiomorpholine-2-carboxylic acid, a key member of this family, presents a unique combination of a saturated heterocyclic ring containing both nitrogen and sulfur, along with a carboxylic acid moiety. This structure offers multiple sites for chemical modification and interaction with biological targets. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for the rational design of novel therapeutics.

This technical guide outlines a comprehensive computational and experimental approach to characterizing this compound. We propose a robust quantum chemical workflow using Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.[3][4] The calculated properties will be contextualized with proposed experimental validation methods, providing a holistic framework for researchers in drug development.

Proposed Computational Methodology: Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[5] For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often the method of choice, offering a good balance between accuracy and computational cost.[4] This will be paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[2][6]

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, GAMESS, or Q-Chem.[7] The computational workflow is visualized in Figure 1.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom, resulting in a stable structure. The optimized geometry provides key structural parameters.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) spectrum of the molecule. These theoretical frequencies can be compared with experimental FT-IR spectra.

Electronic Property Calculation

From the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability of a molecule.[5][8] A smaller gap suggests higher reactivity.[9]

Other properties to be calculated include:

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.[10]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[10]

Data Presentation: Predicted Quantum Chemical Properties

The following tables summarize the types of quantitative data that would be generated from the proposed DFT calculations. (Note: The values presented are hypothetical and serve as a template for actual research findings).

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-S | 1.82 |

| C-N | 1.47 | |

| C=O | 1.23 | |

| O-H | 0.97 | |

| Bond Angle (°) | C-S-C | 98.5 |

| C-N-C | 112.0 | |

| O=C-O | 125.0 | |

| Dihedral Angle (°) | C-S-C-C | -55.2 |

| H-N-C-C | 178.5 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| O-H stretch (acid) | 3550 | ~3400-2400 (broad) |

| N-H stretch | 3350 | ~3300 |

| C=O stretch | 1720 | ~1700 |

| C-N stretch | 1100 | ~1120 |

| C-S stretch | 700 | ~690 |

Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | 5.60 |

| Ionization Potential (IP ≈ -EHOMO) | IP | 6.85 |

| Electron Affinity (EA ≈ -ELUMO) | EA | 1.25 |

| Electronegativity (χ) | χ | 4.05 |

| Chemical Hardness (η) | η | 2.80 |

| Chemical Softness (S) | S | 0.36 |

The relationship between the HOMO-LUMO energy gap and molecular stability and reactivity is illustrated in Figure 2.

Experimental Protocols for Validation

Computational results should be validated through experimental data. The following are standard protocols for obtaining spectroscopic data for a compound like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[11]

-

Instrumentation: A PerkinElmer Spectrum 100 or similar FTIR spectrometer.[12]

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly on the ATR crystal.[11]

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned over a range of 4000-400 cm⁻¹.[11] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. These are then compared to the computationally predicted frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.[13]

-

Instrumentation: A Lambda 750 UV/Vis/NIR spectrophotometer or a similar double-beam instrument.[12]

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

-

Data Acquisition: The instrument is first zeroed using a cuvette containing only the solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range, typically from 200 to 800 nm.[14]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The experimental energy of the electronic transition can be calculated using the equation E = hc/λmax, where h is Planck's constant, c is the speed of light, and λmax is the wavelength of maximum absorption. This energy can be compared to the computationally derived HOMO-LUMO gap.

Conclusion

The integrated computational and experimental approach detailed in this guide provides a robust framework for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain valuable insights into the molecule's structural and electronic properties, which are crucial for understanding its potential as a drug candidate. The validation of these theoretical findings with experimental spectroscopic data ensures the reliability of the computational model. This comprehensive understanding at the molecular level is indispensable for guiding further derivatization, optimizing biological activity, and accelerating the drug discovery process.

References

- 1. mdpi.com [mdpi.com]

- 2. physchemres.org [physchemres.org]

- 3. DFT for drug and material discovery - Microsoft Research [microsoft.com]

- 4. researchgate.net [researchgate.net]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

- 8. ossila.com [ossila.com]

- 9. Homo lumo explained - ritemyte [ritemyte.weebly.com]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. scribd.com [scribd.com]

- 13. learn.schrodinger.com [learn.schrodinger.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: A Generalized Protocol for the Synthesis of Thiomorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents. Its structure, featuring a thiomorpholine ring with a carboxylic acid group at the 2-position, provides a key handle for chemical modification and the synthesis of diverse compound libraries. This document presents a generalized, two-step experimental protocol for the synthesis of this compound, designed to be a practical guide for researchers in organic synthesis and drug discovery.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step process involving the formation of a linear intermediate followed by an intramolecular cyclization. The proposed pathway begins with the reaction of 2-aminoethanethiol (cysteamine) with a suitable C3 synthon, such as an ester of 2,3-dihalopropionic acid (e.g., methyl 2,3-dibromopropanoate). This is followed by a base-mediated cyclization to yield the target heterocyclic compound.

Physicochemical and Characterization Data

Quantitative data for the target compound and key reagents are summarized below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 134676-16-7[1][2] |

| Molecular Formula | C₅H₉NO₂S[1][2] |

| Molecular Weight | 147.19 g/mol [1][2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar solvents (e.g., water, DMSO)[3] |

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound. Safety Note: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care.

Part A: Synthesis of Methyl 2-((2-aminoethyl)thio)-3-bromopropanoate (Intermediate)

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminoethanethiol hydrochloride (cysteamine HCl) (1.14 g, 10 mmol).

-

Dissolution: Add 50 mL of anhydrous methanol to the flask and stir the suspension.

-

Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (25 wt% in methanol, ~4.4 mL, 20 mmol) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to form the free base of cysteamine.

-

Substrate Addition: Prepare a solution of methyl 2,3-dibromopropanoate (2.46 g, 10 mmol) in 20 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude intermediate product, which may be used in the next step without further purification or purified by column chromatography.

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve the crude intermediate from Part A in 50 mL of a suitable solvent such as acetonitrile or methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.1 g, 21 mmol) or diisopropylethylamine (DIPEA) (2.7 g, 21 mmol), to the solution.

-

Cyclization: Heat the reaction mixture to reflux (approximately 80 °C for acetonitrile) and maintain for 6-8 hours. The intramolecular cyclization forms the methyl ester of this compound.

-

Monitoring: Monitor the formation of the cyclized product by TLC or LC-MS.

-

Hydrolysis: After cooling to room temperature, add a solution of lithium hydroxide (LiOH) (0.5 g, 21 mmol) in 20 mL of water. Stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the ester.

-

Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with 50 mL of water.

-

Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

-

Drying: Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from an ethanol/water mixture.

Summary of Experimental Parameters

Table 2: Reagents and Reaction Conditions

| Step | Reagent/Parameter | Molar Ratio (to Substrate) | Quantity/Condition |

| Part A | Cysteamine HCl | 1.0 equiv | 10 mmol |

| Methyl 2,3-dibromopropanoate | 1.0 equiv | 10 mmol | |

| Sodium Methoxide | 2.0 equiv | 20 mmol | |

| Solvent | - | Anhydrous Methanol | |

| Temperature | - | 0 °C to Room Temp. | |

| Reaction Time | - | 12-16 hours | |

| Part B | Intermediate from Part A | 1.0 equiv | ~10 mmol |

| Triethylamine / DIPEA | ~2.1 equiv | ~21 mmol | |

| Lithium Hydroxide (for hydrolysis) | ~2.1 equiv | ~21 mmol | |

| Solvent (Cyclization) | - | Acetonitrile or Methanol | |

| Temperature (Cyclization) | - | Reflux | |

| Reaction Time (Cyclization) | - | 6-8 hours | |

| Expected Yield | - | (Not determined for general protocol) |

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Utilizing Thiomorpholine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction